

# 4-phenyl-1H-pyrazole-3-carbonitrile crystal structure analysis

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## Compound of Interest

Compound Name: 4-phenyl-1H-pyrazole-3-carbonitrile

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An In-depth Technical Guide to the Crystal Structure Analysis of Phenyl-Pyrazole Scaffolds: A Case Study of **4-Phenyl-1H-pyrazole-3-carbonitrile** Analogues

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of phenyl-pyrazole derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the public unavailability of the specific crystal structure for **4-phenyl-1H-pyrazole-3-carbonitrile**, this document will use closely related, structurally characterized analogues to illustrate the complete workflow, from synthesis and crystallization to advanced structural elucidation and interpretation. This approach ensures a scientifically rigorous and practically applicable guide for researchers working with this important chemical scaffold.

## Introduction: The Significance of the Pyrazole Nucleus

Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

[1] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.[1] The

phenyl-pyrazole core, in particular, offers a versatile scaffold for functionalization, allowing for fine-tuning of its steric and electronic properties to optimize interactions with biological targets. Understanding the precise solid-state conformation and intermolecular interactions is therefore paramount for rational drug design.

## Synthesis and Crystallization of Phenyl-Pyrazole Derivatives

The synthesis of phenyl-pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile can be synthesized from the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile followed by condensation with hydrazine hydrate. [\[2\]](#)

Protocol for Crystal Growth:

High-quality single crystals suitable for X-ray diffraction are paramount. The slow evaporation method is a common and effective technique for growing crystals of organic compounds.

- **Solvent Selection:** Dissolve the purified phenyl-pyrazole compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, chloroform, or a mixture like DMF/MeOH) to near saturation at a slightly elevated temperature.[\[3\]](#)
- **Evaporation:** Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant, controlled temperature.
- **Crystal Harvesting:** Once well-formed crystals of sufficient size (typically >0.1 mm in all dimensions) have appeared, carefully harvest them from the mother liquor.
- **Mounting:** Select a suitable single crystal under a polarizing microscope and mount it on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures.[\[4\]](#)

## Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional atomic arrangement in a crystalline solid.

## Experimental Workflow for SCXRD:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

### Detailed Protocol for SCXRD Data Collection and Structure Refinement:

- Data Collection:
  - Mount the crystal on a diffractometer (e.g., a Bruker D8 Quest or Agilent SuperNova) equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector.[5]
  - Cool the crystal to a low temperature (typically 100-172 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.[5]
  - Collect a series of diffraction images by rotating the crystal in the X-ray beam.[1]
- Data Reduction:
  - Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
  - Perform an absorption correction, especially for crystals with heavy atoms.[6]
- Structure Solution:
  - Determine the unit cell parameters and space group from the diffraction data.
  - Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Software like SHELXT is commonly used for this purpose.[5]
- Structure Refinement:
  - Refine the initial structural model against the experimental data using full-matrix least-squares procedures (e.g., with SHELXL).[5] This involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors.

- Locate and add hydrogen atoms to the model, often placed in calculated positions and refined using a riding model.[7]
- Validation:
  - Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
  - Deposit the final crystallographic data in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility.

#### Case Study: Crystallographic Data for Phenyl-Pyrazole Analogues

The following table summarizes the crystallographic data for several published analogues of **4-phenyl-1H-pyrazole-3-carbonitrile**, which serve as excellent examples for understanding the structural properties of this class of compounds.

Parameter	3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[6]	3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[8]	4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile[9]
Formula	C <sub>16</sub> H <sub>11</sub> BrN <sub>2</sub> O	C <sub>16</sub> H <sub>11</sub> ClN <sub>2</sub> O	C <sub>23</sub> H <sub>15</sub> N <sub>3</sub> O
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	17.7233 (4)	16.0429 (4)	9.3167 (2)
b (Å)	3.8630 (1)	4.8585 (1)	20.6677 (3)
c (Å)	20.4224 (5)	16.7960 (4)	10.6143 (3)
β (°)	110.137 (3)	96.581 (1)	112.665 (3)
Volume (Å <sup>3</sup> )	1312.75 (6)	1300.53 (5)	1886.00 (8)
Z	4	4	4

## Powder X-ray Diffraction (PXRD) for Polycrystalline Samples

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is a valuable alternative for structural analysis of organic materials.<sup>[4]</sup> While providing less detailed information than SCXRD, PXRD is crucial for phase identification, purity assessment, and, with advanced methods, ab initio structure determination.

Workflow for Structure Determination from PXRD:

Caption: A simplified workflow for crystal structure analysis using powder X-ray diffraction data.

Key Steps in PXRD Analysis:

- **Data Collection:** A finely ground powder of the compound is exposed to a monochromatic X-ray beam, and the scattered radiation is detected as a function of the scattering angle ( $2\theta$ ).
- **Indexing:** The positions of the diffraction peaks are used to determine the unit cell parameters.
- **Structure Solution:** Direct-space methods are often employed, where trial structures are generated and their calculated powder patterns are compared to the experimental data.<sup>[9]</sup>
- **Rietveld Refinement:** The entire powder diffraction pattern is fitted by refining the structural model, including atomic positions and lattice parameters, to achieve the best possible match between the calculated and observed patterns.<sup>[9]</sup>

## Interpreting the Crystal Structure: Intermolecular Interactions

The final refined crystal structure provides a wealth of information beyond just atomic coordinates. A thorough analysis of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing. In the crystal structures of phenyl-pyrazole derivatives, common interactions include:

- **Hydrogen Bonds:** Classical N-H...O or N-H...N hydrogen bonds, as well as weaker C-H...O and C-H...N interactions, often play a significant role in directing the crystal packing, forming motifs like chains or sheets.[1][8]
- **$\pi$ - $\pi$  Stacking:** Interactions between the aromatic pyrazole and phenyl rings are common, contributing to the overall stability of the crystal lattice.[1][8] The centroid-centroid distances and slip angles of these interactions are important parameters to analyze.
- **Halogen Bonding:** In halogenated derivatives, C-X...N or C-X...O (where X = Cl, Br, I) interactions can be significant.

The analysis of these interactions provides insights into the forces governing crystal formation and can be correlated with physical properties such as melting point and solubility.

## Conclusion

The crystal structure analysis of **4-phenyl-1H-pyrazole-3-carbonitrile** and its analogues is a multi-faceted process that provides critical insights for drug discovery and materials science. By combining meticulous synthesis and crystallization with powerful analytical techniques like SCXRD and PXRD, researchers can obtain a detailed understanding of the three-dimensional molecular architecture and the subtle intermolecular forces that govern the solid-state assembly. This knowledge is indispensable for the rational design of new molecules with tailored properties and enhanced biological activity.

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